3-(Difluoromethyl)-5-pyrrolidin-1-ylbenzoic acid
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Overview
Description
“3-(Difluoromethyl)-5-pyrrolidin-1-ylbenzoic acid” is a synthetic chemical compound . It is a novel difluoromethylated heterocyclic acid moiety . The compound is part of a class of fungicidally active succinate dehydrogenase inhibitors .
Synthesis Analysis
The synthesis of this compound involves unique routes, which rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis of three completely novel difluoromethylated heterocycles was developed for the creation of fungicidally active SDHIs .Chemical Reactions Analysis
The compound is part of a class of fungicidally active succinate dehydrogenase inhibitors . These inhibitors have been prepared, which either carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .Mechanism of Action
While specific information on the mechanism of action of “3-(Difluoromethyl)-5-pyrrolidin-1-ylbenzoic acid” is not available, compounds with a difluoromethyl group are known to inhibit the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) . This mechanism is a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .
Safety and Hazards
Future Directions
The field of difluoromethylation processes has seen recent advances . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Properties
IUPAC Name |
3-(difluoromethyl)-5-pyrrolidin-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-11(14)8-5-9(12(16)17)7-10(6-8)15-3-1-2-4-15/h5-7,11H,1-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSIFABNSIWINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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